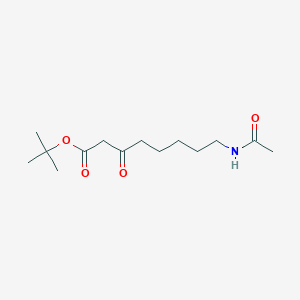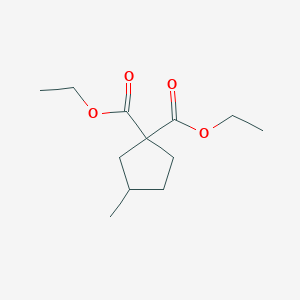
Diethyl 3-methylcyclopentane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of cyclopentane, featuring two ester groups attached to the same carbon atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 3-methylcyclopentanone under basic conditions. The reaction typically uses sodium ethoxide as a base and ethanol as a solvent. The resulting product is then subjected to acid hydrolysis and esterification to yield the desired diester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-methylcyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylcyclopentane-1,1-dicarboxylic acid.
Reduction: 3-methylcyclopentane-1,1-diol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3-methylcyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 3-methylcyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the ester groups, which can activate the cyclopentane ring towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with a double bond in the cyclopentane ring.
Diethyl 1,1-cyclopropanedicarboxylate: Smaller ring size with similar ester functionality.
Diethyl 1,3-acetonedicarboxylate: Different ring structure but similar ester groups .
Uniqueness
Diethyl 3-methylcyclopentane-1,1-dicarboxylate is unique due to the presence of the methyl group on the cyclopentane ring, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for synthesizing sterically hindered molecules.
Propiedades
Número CAS |
182347-07-5 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
diethyl 3-methylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-15-10(13)12(11(14)16-5-2)7-6-9(3)8-12/h9H,4-8H2,1-3H3 |
Clave InChI |
CANJQZVRMYHSIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


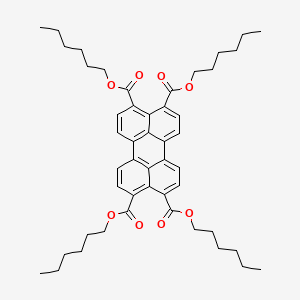
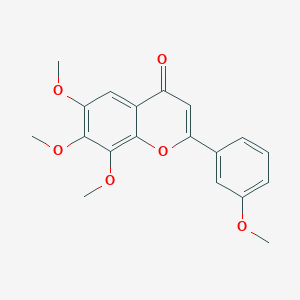


![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
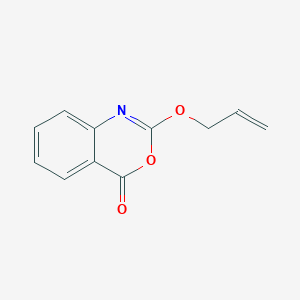



![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
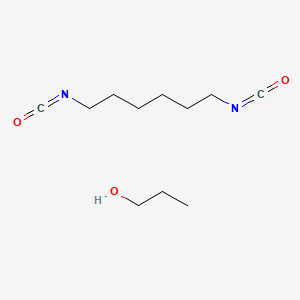
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
